molecular formula C26H23N5O2S2 B12039356 N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12039356
M. Wt: 501.6 g/mol
InChI Key: YCXWUMMKVSSBJM-UHFFFAOYSA-N
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Description

N-(1H-Indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex organic molecule featuring a benzothieno[2,3-d]pyrimidinone core fused with a hexahydro ring system. The compound is distinguished by a 4-methylphenyl substituent at the 3-position of the pyrimidinone ring and a sulfanyl acetamide linker connecting to a 1H-indazol-6-yl group.

Properties

Molecular Formula

C26H23N5O2S2

Molecular Weight

501.6 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23N5O2S2/c1-15-6-10-18(11-7-15)31-25(33)23-19-4-2-3-5-21(19)35-24(23)29-26(31)34-14-22(32)28-17-9-8-16-13-27-30-20(16)12-17/h6-13H,2-5,14H2,1H3,(H,27,30)(H,28,32)

InChI Key

YCXWUMMKVSSBJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC5=C(C=C4)C=NN5)SC6=C3CCCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring and the benzothieno[2,3-d]pyrimidine core separately. These intermediates are then coupled through a series of reactions involving sulfanylacetamide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-methylphenyl Likely ~C27H25N5O3S2 ~505–515 (estimated) Methyl group enhances lipophilicity; potential for improved membrane permeation
2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide 4-chlorophenyl C25H20ClN5O2S2 462.03 Electron-withdrawing Cl may enhance binding to polar targets; lower MW
N-(1H-Indazol-6-yl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-methoxyphenyl C26H23N5O3S2 517.6 Methoxy group increases polarity; may alter pharmacokinetics
2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide 4-bromophenyl C25H20BrN5O2S2 553.5 Bromine adds steric bulk; potential for halogen bonding in target interactions
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide 4-ethoxyphenyl C27H27N3O3S2 505.7 Ethoxy group extends metabolic stability; altered substituent on acetamide

Biological Activity

N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, making it a candidate for further investigation in pharmacological studies.

Chemical Structure

The compound's chemical formula is C26H23N5O2SC_{26}H_{23}N_{5}O_{2}S. It features an indazole moiety and a benzothieno-pyrimidine structure, which are known for their diverse biological activities.

Research indicates that compounds similar to N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may act as inhibitors of specific enzymes or receptors involved in disease processes. For instance:

  • Inhibition of Protein Kinases : Compounds with similar structures have shown promise as inhibitors of protein kinases involved in cancer progression.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that could mitigate oxidative stress in cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of indazole derivatives. For example:

  • Cell Viability Assays : In vitro studies demonstrated that related compounds can significantly reduce cell viability in various cancer cell lines by inducing apoptosis.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
HeLa15Cell cycle arrest

Antimicrobial Effects

The compound's structural features suggest possible antimicrobial activity. Preliminary tests have shown:

  • Bacterial Inhibition : Compounds similar to this indazole derivative have been effective against Gram-positive and Gram-negative bacteria.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated a series of indazole derivatives for their anticancer activity. The results indicated that modifications at the indazole position significantly enhanced potency against breast cancer cells.
  • Antimicrobial Activity Assessment : Another study investigated the antimicrobial effects of various sulfanylacetamides. The results indicated that the presence of the sulfanyl group increased activity against certain bacterial strains.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:

  • Absorption : The compound shows moderate solubility in aqueous solutions.
  • Distribution : Predicted to have a favorable distribution profile based on its lipophilicity.

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